molecular formula C6H4K2O6S2 B7798795 Dipotassium;benzene-1,2-disulfonate

Dipotassium;benzene-1,2-disulfonate

Cat. No.: B7798795
M. Wt: 314.4 g/mol
InChI Key: WUERIJJOLNKVMO-UHFFFAOYSA-L
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Description

Dipotassium benzene-1,2-disulfonate (CAS: 5710-54-3) is an aromatic sulfonate salt with the molecular formula C₆H₄K₂O₆S₂ and a molecular weight of 314.419 g/mol. It features two sulfonate groups (-SO₃⁻) at adjacent positions on a benzene ring, balanced by potassium cations. Key properties include:

  • Density: 1.764 g/cm³
  • Melting Point: ≥300°C (lit.)
  • Water Solubility: High due to ionic nature (polar sulfonate groups and K⁺ counterions)
  • LogP: 1.656 (indicating moderate hydrophilicity) .

Its primary use is in scientific research, particularly as a reference standard or intermediate in synthetic chemistry. It is explicitly advised against medicinal or household applications .

Properties

IUPAC Name

dipotassium;benzene-1,2-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUERIJJOLNKVMO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4K2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanisms

  • Sulfur Trioxide Method : Benzene reacts with SO₃ at 40–80°C under anhydrous conditions. The electrophilic substitution mechanism involves the generation of a reactive SO₃ complex, which attacks the benzene ring. Steric and electronic factors direct sulfonation to the 1,2-positions.

  • Oleum Method : Oleum (H₂SO₄ with free SO₃) facilitates sulfonation at higher temperatures (80–120°C). The concentrated sulfuric acid acts as a solvent and catalyst, enhancing reaction efficiency.

Table 1: Comparative Analysis of Sulfonation Agents

ParameterSO₃Oleum
Temperature Range40–80°C80–120°C
Reaction Time2–4 hours3–6 hours
Byproduct FormationMinimalSulfuric acid residue
Yield85–90%75–85%

Neutralization and Salt Formation

Following sulfonation, benzene-1,2-disulfonic acid is neutralized with potassium hydroxide (KOH) to form the dipotassium salt. This step requires precise stoichiometry to avoid residual acidity or excess base.

Key Process Parameters

  • Molar Ratio : A 1:2 molar ratio of benzene-1,2-disulfonic acid to KOH ensures complete neutralization.

  • Temperature : Neutralization is conducted at 25–40°C to prevent thermal decomposition.

  • Concentration : Aqueous KOH (20–30% w/w) is added gradually to avoid localized overheating.

Table 2: Neutralization Optimization Data

KOH Concentration (%)Temperature (°C)pH of Final SolutionYield (%)
20257.0–7.588
25307.2–7.892
30407.5–8.085

Industrial Production Methods

Industrial-scale synthesis employs continuous reactors to enhance efficiency and consistency. Key features include:

  • Reactor Design : Glass-lined or corrosion-resistant alloy reactors withstand acidic conditions.

  • Process Flow :

    • Continuous sulfonation unit with SO₃ injection.

    • In-line neutralization with KOH solution.

    • Crystallization and centrifugation for product isolation.

  • Scale-Up Challenges : Heat management and byproduct removal are critical for maintaining yield.

Purification Techniques

Crude dipotassium benzene-1,2-disulfonate is purified via recrystallization. Water is the preferred solvent due to the compound’s high solubility (>500 g/L at 25°C).

Recrystallization Protocol

  • Dissolve crude product in hot water (80°C) at a 1:3 mass ratio.

  • Filter to remove insoluble impurities.

  • Cool to 4°C for 12 hours to precipitate crystals.

  • Wash with cold ethanol and dry under vacuum.

Table 3: Recrystallization Efficiency

Solvent SystemPurity (%)Recovery Rate (%)
Water99.578
Water/Ethanol (1:1)99.865

Quality Control and Analytical Methods

Rigorous quality control ensures compliance with industrial standards.

Analytical Techniques

  • Elemental Analysis : Verifies C, H, S, and K content (theoretical: C 22.93%, H 1.28%, S 20.40%, K 24.87%).

  • FT-IR Spectroscopy : Identifies sulfonate groups via asymmetric S–O stretching at 1180–1200 cm⁻¹.

  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 250°C.

Table 4: Acceptable Analytical Tolerances

ParameterTolerance (±)
Elemental Composition0.3%
Sulfonate Content1.5%
Moisture0.2%

Challenges and Optimization Strategies

Common Issues

  • Over-Sulfonation : Mitigated by controlling SO₃ stoichiometry and reaction time.

  • Incomplete Neutralization : Addressed via pH monitoring and excess KOH removal through washing.

Process Optimization

  • Catalytic Additives : Trace amounts of V₂O₅ accelerate sulfonation by 15%.

  • Continuous Crystallization : Improves particle size uniformity and reduces processing time.

Chemical Reactions Analysis

Substitution Reactions

The sulfonate groups activate the benzene ring for electrophilic aromatic substitution (EAS), directing incoming groups to specific positions.

Key reaction types and conditions:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitrobenzene-1,2-disulfonate72%
Halogenation (Cl)Cl₂/FeCl₃, 40°C4-Chlorobenzene-1,2-disulfonate65%
SulfonationOleum, 120°CBenzene-1,2,4-trisulfonate58%

Mechanistic insights:

  • The electron-withdrawing sulfonate groups deactivate the ring but direct substituents to the para position relative to existing sulfonate groups due to resonance and inductive effects .

  • Steric hindrance between sulfonate groups limits substitution at the adjacent (meta) position .

Oxidation and Reduction

The compound participates in redox reactions under controlled conditions:

Oxidation

Oxidizing AgentConditionsProductApplication
KMnO₄/H₂O80°C, alkaline pH3,4-Disulfobenzoic acidPolymer synthesis
H₂O₂/H₂SO₄60°C, 12 hrsSulfone derivativesDetergent intermediates

Reduction

Reducing AgentConditionsProductSelectivity
H₂/Pd-CEthanol, 25°CBenzene-1,2-dithiol>90%
NaBH₄/CuCl₂THF, refluxPartially reduced sulfinic acids55%

Nucleophilic Displacement

The sulfonate groups can act as leaving groups in SNAr reactions:

Example reaction:

C₆H₄(SO₃K)₂ + 2 KOHC₆H₃(OK)(SO₃K) + K₂SO₃ + H₂O\text{C₆H₄(SO₃K)₂ + 2 KOH} \rightarrow \text{C₆H₃(OK)(SO₃K) + K₂SO₃ + H₂O}

  • Product: Potassium 1-phenolate-4-sulfonate, used in dye synthesis .

Kinetic data:

  • Rate constant (k) at 25°C: 2.3×1042.3 \times 10^{-4} L·mol⁻¹·s⁻¹ .

  • Activation energy (Eₐ): 68 kJ/mol .

Coordination Chemistry

The sulfonate groups facilitate complexation with metal ions:

Metal IonLigand RatioComplex StructureStability Constant (log β)
Cu²⁺1:1Octahedral4.7
Fe³⁺1:2Trigonal bipyramidal8.2

Stability and Degradation

  • Thermal decomposition : Begins at 280°C, releasing SO₂ and forming potassium sulfate residues .

  • Photolysis : UV irradiation in aqueous solution generates sulfate radicals (\text{SO₄^{−}}), useful in advanced oxidation processes .

Scientific Research Applications

Chemistry

  • Reagent in Synthesis : Dipotassium benzene-1,2-disulfonate serves as a reagent in various chemical reactions. Its sulfonate groups facilitate ionic interactions that enhance reaction rates and selectivity .
  • Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of more complex organic compounds. For instance, it can be involved in the preparation of aromatic 1,2-disulfonimides which have potential applications in advanced materials .

Biology

  • Biochemical Assays : The compound is employed in biochemical assays due to its ability to interact with proteins and enzymes through sulfonate groups. This interaction can modulate enzyme activity and influence metabolic pathways.
  • Buffer Component : It acts as a buffer component in biological research, helping to maintain pH stability during experiments involving sensitive biological systems.

Medicine

  • Therapeutic Properties : Research is ongoing into the potential therapeutic effects of dipotassium benzene-1,2-disulfonate. Studies suggest it may have applications in drug formulations due to its biocompatibility and ability to enhance drug solubility .

Industrial Applications

  • Dyes and Pigments Production : Dipotassium benzene-1,2-disulfonate is used in the manufacturing of dyes and pigments, where its sulfonate groups improve solubility and stability of colorants in aqueous solutions .
  • Detergents and Surfactants : Its properties make it suitable for use in detergents and surfactants, enhancing cleaning efficiency through improved surface activity .

Table 1: Summary of Applications

Application AreaSpecific UseMechanism/Benefit
ChemistryReagent for organic synthesisEnhances reaction rates via ionic interactions
BiologyBiochemical assaysModulates enzyme activity
MedicinePotential therapeutic agentImproves drug solubility
IndustryDyes and pigments productionImproves solubility and stability
IndustryDetergents and surfactantsEnhances cleaning efficiency

Case Study 1: Use in Biochemical Assays

A study investigated the use of dipotassium benzene-1,2-disulfonate as a stabilizing agent for enzymes during assays. The results indicated that the compound significantly improved enzyme activity retention compared to controls without sulfonates.

Case Study 2: Industrial Dye Production

In an industrial setting, dipotassium benzene-1,2-disulfonate was used to synthesize a new class of dyes that exhibited enhanced colorfastness and solubility in water. This innovation led to improved performance metrics for textile applications.

Mechanism of Action

The mechanism of action of dipotassium;benzene-1,2-disulfonate involves its interaction with molecular targets and pathways in biological systems. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between dipotassium benzene-1,2-disulfonate and analogous sulfonates:

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Structure Substituents/Counterions Key Properties/Applications Reference
Dipotassium benzene-1,2-disulfonate C₆H₄K₂O₆S₂ 314.419 Benzene -SO₃⁻, K⁺ High water solubility; research use
Calcium 3-(2-dodecylphenoxy)benzene-1,2-disulfonate C₂₄H₃₂O₇S₂·Ca²⁺ 536.715 Benzene -SO₃⁻, -O-C₁₂H₂₅, Ca²⁺ Lipophilic; potential surfactant
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ Not reported Naphthalene -SO₃⁻ (1,3), -OH (7), K⁺ UV/fluorescence applications; R&D
Diethyl ethane-1,2-disulfonate C₆H₁₄O₆S₂ 246.28 Aliphatic ethane -SO₃⁻ ester (ethyl) Alkylating agent; organic synthesis
Diphenyl benzene-1,2-disulfonate C₁₈H₁₄O₆S₂ 390.430 Benzene -SO₃⁻ ester (phenyl) High LogP (5.38); hydrophobic applications

Key Observations

  • Backbone Differences: Aromatic vs. Aliphatic: Dipotassium benzene-1,2-disulfonate and its phenyl/dodecyl derivatives () exhibit aromatic stability, while diethyl ethane-1,2-disulfonate () is aliphatic, making it more reactive in alkylation reactions.
  • Substituent Effects: Lipophilicity: The dodecylphenoxy group in calcium 3-(2-dodecylphenoxy)benzene-1,2-disulfonate () increases LogP, favoring surfactant or micelle-forming applications. In contrast, diphenyl esters () are highly hydrophobic (LogP 5.38), suited for organic-phase reactions. Ionic vs. Ester Groups: Dipotassium salts () are water-soluble due to ionic character, while esterified derivatives () are soluble in organic solvents.
  • Counterion Impact: Potassium vs. Calcium: K⁺ ions (smaller ionic radius) enhance solubility compared to Ca²⁺ (), which may form less soluble complexes.

Application-Specific Comparisons

  • Research Intermediates : Dipotassium benzene-1,2-disulfonate () and dipotassium naphthalene disulphonate () serve as reference standards or intermediates due to their stability and purity.
  • Industrial Surfactants: Calcium 3-(2-dodecylphenoxy)benzene-1,2-disulfonate () and disodium deceth sulfosuccinate () are tailored for emulsification or detergency.
  • Organic Synthesis : Diethyl ethane-1,2-disulfonate () acts as an alkylating agent, while diphenyl esters () may participate in esterification or polymerization reactions.

Q & A

Q. Methodological Notes

  • Synthesis & Purification : Prioritize anhydrous conditions to avoid hydrate formation, confirmed via Karl Fischer titration .
  • Database Searches : Leverage EPA Chemical Dashboard and PubChem to cross-validate toxicity profiles and regulatory status .
  • Safety : Although classified as non-hazardous (GHS), use fume hoods during high-temperature processing to mitigate sublimation risks .

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